molecular formula C21H27N3O2 B5461750 N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5461750
M. Wt: 353.5 g/mol
InChI Key: KJGHHGKFCUDJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first identified as a potential anti-cancer agent in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has been shown to activate the transcription factor NF-κB, which plays a key role in the immune response to cancer. N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to induce the production of cytokines such as TNF-α and IL-6, which can stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor angiogenesis (the formation of new blood vessels to supply tumors with nutrients), and the stimulation of the immune system to attack cancer cells. N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is that it has been extensively studied in preclinical models of cancer, and its anti-cancer properties have been well documented. However, one limitation of N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is that it has not yet been approved for use in humans, and its safety and efficacy in clinical trials have not been fully established.

Future Directions

There are a number of future directions for research on N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, including:
1. Further investigation of its mechanism of action, including the identification of specific cytokines and immune cells involved in its anti-cancer effects.
2. Development of more efficient and cost-effective methods of synthesis.
3. Investigation of its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy.
4. Clinical trials to establish its safety and efficacy in humans, and its potential use in cancer therapy.
5. Development of new formulations and delivery methods to improve its bioavailability and reduce potential side effects.
In conclusion, N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is a promising anti-cancer agent that has been extensively studied in preclinical models of cancer. Its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy have been well documented. Further research is needed to fully understand its mechanism of action and establish its safety and efficacy in clinical trials.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone, followed by reaction with 2-bromoacetophenone to form the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of cancer, including in vitro cell culture studies and in vivo animal models. These studies have demonstrated that N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has potent anti-cancer properties, including the ability to induce tumor cell death, inhibit tumor angiogenesis, and stimulate the immune system to attack cancer cells.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-7-8-20(17(2)13-16)22-21(25)15-23-9-11-24(12-10-23)18-5-4-6-19(14-18)26-3/h4-8,13-14H,9-12,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGHHGKFCUDJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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